7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone

Catalog No.
S12889339
CAS No.
M.F
C13H14BrNO2
M. Wt
304.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinoli...

Product Name

7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone

IUPAC Name

7-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutoxy)-1H-quinolin-2-one

Molecular Formula

C13H14BrNO2

Molecular Weight

304.21 g/mol

InChI

InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16)/i1D2,2D2,7D2,8D2

InChI Key

MBOHAVAGDOGRBS-RXCFTJSRSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OCCCCBr

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2

7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone is a synthetic compound belonging to the quinolinone family. Its structure features a bromobutoxy group attached to the quinolinone core, which is a bicyclic compound known for its diverse biological activities. The presence of deuterium isotopes (d8) indicates that this compound is isotopically labeled, which can be useful in various studies including pharmacokinetics and metabolic pathways.

The molecular formula of the compound is C13H16BrN2O, with a molecular weight of approximately 298.18 g/mol. The compound typically appears as a white to off-white crystalline solid with a melting point ranging from 110°C to 114°C .

  • Alkylation Reaction: The compound can be synthesized by reacting 7-hydroxyquinolin-2(1H)-one with 1,4-dibromobutane in the presence of a base such as potassium hydroxide. This reaction typically requires reflux conditions to facilitate the alkylation process .
  • Deuteration: The incorporation of deuterium atoms into the compound can be achieved through specific labeling techniques during synthesis or through exchange reactions with deuterated solvents .
  • Purification: Following synthesis, purification methods such as recrystallization and chromatography are employed to isolate the desired product from by-products and unreacted materials .

7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone exhibits notable biological activities. It has been identified as a weak inhibitor of monoamine oxidase A (MAO-A), with an IC50 value of approximately 183 μM. This suggests potential applications in neuropharmacology and mood disorder treatments . Additionally, compounds within the quinolinone class are often explored for their antimicrobial and anticancer properties.

The synthesis of this compound can be summarized in the following steps:

  • Starting Material: Begin with 7-hydroxyquinolin-2(1H)-one.
  • Reagents: Use potassium hydroxide and 1,4-dibromobutane as key reagents.
  • Reaction Conditions: Reflux the mixture for several hours to ensure complete reaction.
  • Isolation: After completion, cool the reaction mixture and filter to collect the solid product.
  • Purification: Purify through recrystallization from methanol or other suitable solvents.

7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone has several potential applications:

  • Pharmaceutical Research: As a MAO-A inhibitor, it could be investigated for therapeutic uses in treating depression and anxiety disorders.
  • Metabolic Studies: The deuterated form allows for tracing studies in pharmacokinetics and metabolic pathways.
  • Chemical Probes: It can serve as a chemical probe in biological research due to its structural characteristics.

Interaction studies involving this compound primarily focus on its binding affinity and inhibitory effects on various enzymes such as monoamine oxidase A. These studies are crucial for understanding its mechanism of action and potential therapeutic efficacy . Further investigations may include its interactions with other neurotransmitter systems.

Several compounds share structural similarities with 7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone:

Compound NameStructure FeaturesUnique Characteristics
7-Hydroxyquinolin-2(1H)-oneHydroxy group at position 7Precursor for various derivatives
7-(4-Chlorobutoxy)-2(1H)-quinolinoneChlorine instead of bromine at position 4Different halogen may affect biological activity
AripiprazoleContains a piperazine ringUsed as an antipsychotic medication
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-oneDihydro form with similar alkyl chainMay exhibit different pharmacological properties

The uniqueness of 7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone lies in its isotopic labeling and specific brominated structure that may influence its biological interactions differently compared to its non-deuterated or non-brominated counterparts.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

303.07101 g/mol

Monoisotopic Mass

303.07101 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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